N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiolane ring with a dioxo group and an ethane-1,2-diamine moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of 3-aminothiolane with N,N-dimethylethylenediamine in the presence of a suitable oxidizing agent to introduce the dioxo group. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of solvents such as ethanol or a mixture of ethanol and dimethylformamide can enhance the solubility of reactants and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The dioxo group can be reduced to form thiolane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiolane ring and amine groups allow it to form covalent bonds with target molecules, modulating their activity and leading to various biochemical effects. The dioxo group can also participate in redox reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
- N-(1,1-dioxothiolan-3-yl)-N,3,5-trimethylbenzamide
- N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
Uniqueness
N-(1,1-dioxothiolan-3-yl)-N’,N’-dimethylethane-1,2-diamine stands out due to its combination of a thiolane ring with a dioxo group and an ethane-1,2-diamine moiety
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c1-10(2)5-4-9-8-3-6-13(11,12)7-8/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWLRXOPUKQNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80918674 |
Source
|
Record name | 3-{[2-(Dimethylamino)ethyl]amino}-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93114-08-0 |
Source
|
Record name | 3-{[2-(Dimethylamino)ethyl]amino}-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80918674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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